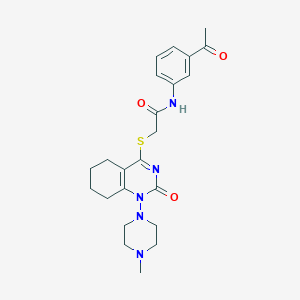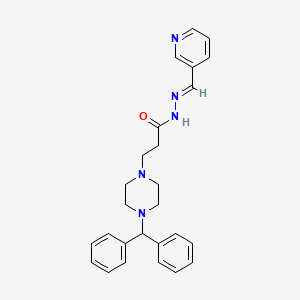![molecular formula C20H18N4O2S B2484069 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-41-2](/img/structure/B2484069.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that includes various heterocyclic frameworks such as isoxazoles, pyrimidines, and thiazoles, which are of significant interest in synthetic organic chemistry due to their diverse biological activities and applications in material science.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including cycloadditions, alkylation, and cyclization, to introduce various functional groups and to construct complex heterocyclic systems. For example, a method described involves the synthesis of isoxazolines and isoxazoles through [3+2] cycloaddition reactions, starting from nitrile oxides and alkynes or alkenes, which could be analogous to the synthesis of the target compound (Rahmouni et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be characterized by various spectroscopic methods, including NMR, IR, and mass spectrometry, as well as X-ray crystallography. These studies reveal the geometric and electronic structure of the molecules, essential for understanding their reactivity and properties. For example, the structure of a dimethylisothiazolopyridin derivative was determined, providing insights into the arrangement and orientation of the molecular framework (Karczmarzyk & Malinka, 2004).
Scientific Research Applications
Catalytic Applications
The synthesis and application of compounds related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide in catalysis highlight their role in developing new methodologies. For instance, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide was utilized as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts were highly active in the Suzuki reaction in aqueous media, enabling the convenient synthesis of heterobiaryls containing furyl and thienyl rings, showcasing the compound's utility in facilitating environmentally friendly chemical reactions (Bumagin et al., 2019).
Synthesis of Novel Compounds
Research demonstrates the compound's involvement in the synthesis of new chemical entities with potential biological activities. Various derivatives have been synthesized, exploring their antimicrobial, antitumor, and antioxidant properties. For example, microwave-assisted synthesis techniques were applied to create pyrazolopyridine derivatives, which were evaluated for their antioxidant, antitumor, and antimicrobial activities, indicating the compound's versatility in medicinal chemistry research (El‐Borai et al., 2013).
Biological Evaluations
Compounds structurally related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide have been evaluated for their biological efficacy. Studies have focused on their pharmacological potency as anti-hepatic cancer agents and antimicrobial activities. Notably, some derivatives displayed good anti-hepatic cancer results compared to standard drugs like doxorubicin, emphasizing the chemical's potential in therapeutic applications (Hassan et al., 2019).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, thiazole derivatives have been observed to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-6-7-17-18(14(12)3)22-20(27-17)24(11-15-5-4-8-21-10-15)19(25)16-9-13(2)23-26-16/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTKHVIQMCMEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=NO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)
![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)

![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)

![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)


![10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2484001.png)


![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)

